2-Chloro-3-cyanopyridine
Overview
Description
2-Chloro-3-cyanopyridine, also known as 2-chloro-3-pyridinecarbonitrile, is an organic compound with the molecular formula C6H3ClN2. It is a derivative of nicotinonitrile, where a chlorine atom is substituted at the second position of the pyridine ring. This compound is widely used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-cyanopyridine can be synthesized through several methods. One common method involves the reaction of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride. The reaction is carried out under reflux conditions at temperatures between 100-120°C. The product is then purified through a series of steps including washing with sodium hydroxide and extraction with anhydrous ether .
Industrial Production Methods: In industrial settings, 2-chloronicotinonitrile is often produced via nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile. This method is preferred due to its efficiency and mild reaction conditions. The nitrilase enzyme from Rhodococcus zopfii is engineered to enhance its hydrolysis activity, resulting in high yields of 2-chloronicotinic acid, a precursor for various agrochemicals and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-cyanopyridine undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by nitrilase, resulting in the formation of 2-chloronicotinic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Nitrilase enzyme, mild temperatures, and neutral pH conditions.
Substitution: Various nucleophiles such as amines or thiols, often under basic conditions.
Major Products:
2-Chloronicotinic Acid: Formed through hydrolysis.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-3-cyanopyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Serves as a precursor for the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloronicotinonitrile primarily involves its interaction with enzymes such as nitrilase. The chlorine atom creates a spatial barrier that influences the binding and orientation of the molecule within the enzyme’s active site. This interaction facilitates the hydrolysis of the nitrile group to form 2-chloronicotinic acid .
Comparison with Similar Compounds
Nicotinonitrile (3-cyanopyridine): A precursor to vitamin B3 (niacin) and used in the synthesis of various pharmaceuticals.
2-Chloro-3-pyridinecarbonitrile: Another name for 2-chloronicotinonitrile, highlighting its structural similarity.
Uniqueness: 2-Chloro-3-cyanopyridine is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity and interactions compared to nicotinonitrile. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-chloropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPUQRPBNDMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216240 | |
Record name | 2-Chloronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6602-54-6 | |
Record name | 2-Chloro-3-cyanopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6602-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloronicotinonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6602-54-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloronicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORONICOTINONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQP44MUH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2-chloro-3-cyanopyridine?
A1: Several methods have been reported for the synthesis of this compound:
- Chlorination of 3-Cyanopyridine N-oxide: This method involves the reaction of 3-cyanopyridine N-oxide with phosphorus oxychloride (POCl3) and triethylamine [, ]. Continuous reaction processes have been developed to improve efficiency and safety [, ].
- Reaction of Nicotinamide-N-oxide with Phosphorus Pentachloride and Phosphorus Oxychloride: This approach utilizes nicotinamide-N-oxide as a starting material, reacting it with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride [].
- Reaction of 3-Cyanopyridine N-oxide with Bis(trichloromethyl)carbonate (BTC): This method offers a safer and less polluting alternative to using POCl3 [].
- Vilsmeier Reaction of Alkylidenemalononitriles: This approach involves the Vilsmeier reaction using POCl3 and dimethylformamide (DMF) to generate an aldehyde equivalent in situ, followed by cyclization, leading to 2-chloronicotinonitriles [].
Q2: Can you provide the molecular formula, weight, and spectroscopic data for this compound?
A2:
- Spectroscopic Data: Specific spectroscopic data like 1H NMR, 13C NMR, and IR can be found in publications focusing on the synthesis and characterization of this compound and its derivatives [, , , , , , , ].
Q3: What is the significance of this compound in organic synthesis?
A3: The chlorine atom in the 2-position and the nitrile group in the 3-position of this compound are susceptible to nucleophilic substitution reactions. This makes it a valuable building block for synthesizing a variety of heterocyclic systems, including:
- Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazines []
- 4-Alkoxy-substituted thieno[2,3-b]pyridines []
- Imidazo[1,2-b]pyrido[3,2-d][1,2,6]thiadiazines []
- Iminopyrido[3,2-e]pyrimidines []
- N-Substitutedphenyl-2-pyrazolylnicotinamides []
- Pyrazolo[3,4-b]pyridines []
- Pyrido[2,3-c]-1,2-thiazines []
Q4: Can you elaborate on the reaction of this compound with thioureas?
A: Studies have shown that this compound reacts with thioureas like N,N'-dimethylthiourea and 3,4,5,6-tetrahydro-2-pyrimidinethiol. The reaction proceeds through nucleophilic displacement of chlorine by the nitrogen of the thiourea, followed by secondary cyclizations, ultimately leading to pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazines [, ].
Q5: How can this compound be used to synthesize 2-oxonicotinonitriles?
A: A mild and efficient method has been developed for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives (2-oxonicotinonitriles) from 2-chloro-3-cyanopyridines. This approach involves the substitution of the chlorine atom with an oxime under mild conditions [].
Q6: What strategies have been explored to improve the efficiency of nitrilase-catalyzed 2-chloronicotinic acid production?
A6: Researchers have employed several approaches to enhance the efficiency of 2-chloronicotinic acid production using nitrilases:
- Strain Isolation and Characterization: New bacterial strains, such as Rhodococcus erythropolis ZJB-09149, have been isolated and characterized for their ability to efficiently transform this compound to 2-chloronicotinic acid [].
- Rational Enzyme Engineering: Specific mutations in nitrilases, guided by computational analysis and molecular dynamics simulations, have been introduced to improve catalytic activity and reaction specificity [, ]. For instance, the W167G mutation in a nitrilase from Rhodococcus zopfii significantly increased hydrolysis activity while abolishing unwanted hydration activity [].
Q7: Are there any other notable applications of this compound?
A7: Yes, this compound serves as a key intermediate in the synthesis of:
- 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives: Grignard reagents react with this compound to yield these derivatives, which have potential as MET-targeting antitumor agents [].
- Various Fused Heterocycles: The compound is employed in the synthesis of diverse fused heterocyclic systems with potential biological activities [, , , , , , , , , , ].
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